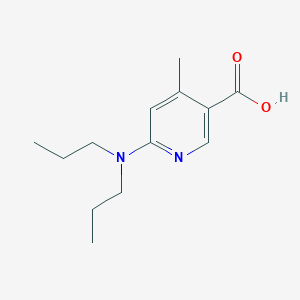

6-(Dipropylamino)-4-methylnicotinic acid

CAS No.:

Cat. No.: VC17440202

Molecular Formula: C13H20N2O2

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20N2O2 |

|---|---|

| Molecular Weight | 236.31 g/mol |

| IUPAC Name | 6-(dipropylamino)-4-methylpyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H20N2O2/c1-4-6-15(7-5-2)12-8-10(3)11(9-14-12)13(16)17/h8-9H,4-7H2,1-3H3,(H,16,17) |

| Standard InChI Key | BSSLCEHUSQVWQU-UHFFFAOYSA-N |

| Canonical SMILES | CCCN(CCC)C1=NC=C(C(=C1)C)C(=O)O |

Introduction

Chemical Identity and Structural Features

6-(Dipropylamino)-4-methylnicotinic acid belongs to the class of substituted nicotinic acids, which are derivatives of vitamin B3 (niacin). The compound’s structure includes:

-

A pyridine ring with a carboxylic acid group at the 3-position.

-

A methyl group at the 4-position, which influences steric and electronic properties.

-

A dipropylamino group at the 6-position, contributing to enhanced lipophilicity and potential receptor-binding capabilities.

The dipropylamino group is notable for its electron-donating effects, which may stabilize the pyridine ring and modulate interactions with biological targets. The methyl group at the 4-position introduces steric hindrance, potentially affecting conformational flexibility and solubility .

Synthesis and Manufacturing Methods

Key Synthetic Routes

While no direct synthesis of 6-(Dipropylamino)-4-methylnicotinic acid is documented, analogous pathways from patents suggest feasible approaches:

Amination of Halogenated Precursors

A common strategy for introducing amino groups involves the substitution of halogen atoms. For example, the patent CN106458908B details the amination of 2-chloro-6-methylnicotinic acid using ammonia under high-temperature conditions . Adapting this method:

-

Halogenation: Start with 4-methylnicotinic acid, introducing a halogen (e.g., bromine) at the 6-position.

-

Amination: React the halogenated intermediate with dipropylamine in a polar solvent (e.g., dimethylformamide) using a palladium catalyst for Buchwald-Hartwig coupling .

Industrial-Scale Production

Large-scale synthesis may employ continuous flow reactors to optimize reaction parameters (temperature, pressure) and enhance yield. Purification techniques such as recrystallization or column chromatography would ensure high purity .

Reaction Conditions and Optimization

-

Temperature: 80–120°C for amination steps.

-

Catalysts: Palladium(II) acetate with Xantphos ligands for efficient coupling .

-

Solvents: Ethanol or methanol for solubility and ease of removal.

Physicochemical Properties

Spectral Data

Hypothetical spectral characteristics, inferred from analogs:

-

IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O of carboxylic acid) and 1250 cm⁻¹ (C-N of dipropylamino).

-

NMR:

Solubility and Stability

-

Solubility: Moderate in polar solvents (e.g., ethanol, DMSO) due to the carboxylic acid group; limited in water.

-

Stability: Sensitive to strong acids/bases; storage under inert conditions recommended.

Biological Activity and Mechanisms

Enzyme Inhibition

Nicotinic acid derivatives often target enzymes involved in lipid metabolism. The dipropylamino group may enhance binding to:

-

HDACs (Histone Deacetylases): Patent EP3327019A1 highlights heterocyclic compounds with HDAC inhibitory activity, suggesting potential epigenetic modulation .

-

NAD⁺-Dependent Enzymes: Structural similarity to niacin implies possible roles in redox reactions.

Receptor Interactions

-

GPR109A Agonism: Like niacin, this compound may activate GPR109A, a receptor implicated in anti-lipolytic effects.

Industrial and Pharmaceutical Applications

Medicinal Chemistry

-

Drug Development: As a HDAC inhibitor, it could be explored for cancer or neurodegenerative diseases .

-

Prodrug Potential: Esterification of the carboxylic acid group may improve bioavailability.

Material Science

-

Coordination Chemistry: The carboxylic acid and amino groups enable metal complexation for catalytic applications.

Challenges and Future Directions

Synthetic Challenges

-

Regioselectivity: Ensuring precise substitution at the 6-position requires optimized catalysts.

-

Purification: Separating byproducts from the dipropylamino group demands advanced chromatography.

Research Priorities

-

In Vitro Studies: Screen for HDAC inhibition and cytotoxicity.

-

Structure-Activity Relationships: Modify substituents to enhance potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume